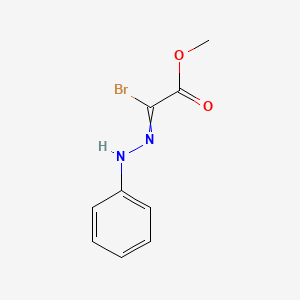

Methyl bromo(2-phenylhydrazinylidene)acetate

Description

Methyl bromo(2-phenylhydrazinylidene)acetate is a brominated hydrazone derivative characterized by a phenylhydrazine group linked to a methyl ester backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolines and thiadiazoles, which exhibit biological activities ranging from NMDA receptor antagonism to anti-inflammatory effects . Its structure features a bromo substituent, which influences both electronic and steric properties, affecting reactivity and interactions in enzymatic or catalytic environments .

Properties

CAS No. |

848476-92-6 |

|---|---|

Molecular Formula |

C9H9BrN2O2 |

Molecular Weight |

257.08 g/mol |

IUPAC Name |

methyl 2-bromo-2-(phenylhydrazinylidene)acetate |

InChI |

InChI=1S/C9H9BrN2O2/c1-14-9(13)8(10)12-11-7-5-3-2-4-6-7/h2-6,11H,1H3 |

InChI Key |

VBRAOPGNWSEVQM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=NNC1=CC=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl bromo(2-phenylhydrazinylidene)acetate typically involves the reaction of methyl bromoacetate with phenylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol to achieve the desired product.

Chemical Reactions Analysis

Methyl bromo(2-phenylhydrazinylidene)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The phenylhydrazine moiety can be oxidized to form azo compounds.

Reduction Reactions: The hydrazone linkage can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium borohydride for reductions and hydrogen peroxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl bromo(2-phenylhydrazinylidene)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicine: It is being investigated for its potential use in drug discovery and development.

Industry: It can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl bromo(2-phenylhydrazinylidene)acetate involves its interaction with nucleophiles and electrophiles. The bromo group acts as a leaving group in substitution reactions, while the phenylhydrazine moiety can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

(a) Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate

- Substituents : Benzyl group instead of phenyl; ethyl ester instead of methyl ester.

- Crystal Structure : Stabilized by N–H···O hydrogen bonds (2.965 Å), forming chains along the b-axis .

- Reactivity: Used to synthesize pyrazolines with NMDA receptor selectivity and thiadiazoles with anti-inflammatory properties.

(b) (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate

- Substituents : Chloro instead of bromo; 4-methylphenyl group.

- Crystal Packing : Similar hydrogen-bonded networks but with altered geometry due to the methylphenyl group, influencing solubility and crystallinity .

(c) Ethyl 2-(4-methylpiperazin-1-yl)acetate

Reactivity and Hydrolysis Kinetics

- Substituent Position : Meta- and para-substituted derivatives show significant differences in substrate binding. For example, para-methyl groups induce radical shifts in carbonyl positioning during hydrolysis, whereas meta-substituents exhibit minimal effects .

- Halogen Effects: Bromo substituents slow hydrolysis rates compared to methyl or non-halogenated analogues due to increased steric bulk and electron-withdrawing effects. Chloro derivatives hydrolyze faster, as seen in enzymatic studies .

Key Research Findings

- Steric vs. Electronic Effects : Bromo substituents prioritize steric hindrance over electronic effects in hydrolysis, while chloro derivatives emphasize electronic modulation .

- Hydrogen Bonding : Crystal structures reveal that N–H···O interactions are critical for stabilizing hydrazone derivatives, with bond distances varying by substituent (2.965 Å for bromo vs. shorter bonds for chloro) .

- Meta/para-Substituent Paradox : Para-substituents drastically alter binding modes in enzymatic active sites, whereas meta-substituents show negligible effects unless paired with specific R-groups (e.g., 5-R/6-R positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.